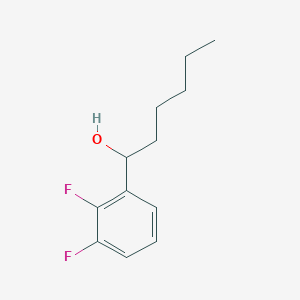

(2,3-Difluorophenyl)hexan-1-ol

Descripción

(2,3-Difluorophenyl)hexan-1-ol is a fluorinated aromatic alcohol with a hexanol chain attached to a phenyl ring substituted with fluorine atoms at the 2- and 3-positions. The fluorine substituents enhance lipophilicity, metabolic stability, and electronic properties, making such derivatives attractive for drug design .

Propiedades

Fórmula molecular |

C12H16F2O |

|---|---|

Peso molecular |

214.25 g/mol |

Nombre IUPAC |

1-(2,3-difluorophenyl)hexan-1-ol |

InChI |

InChI=1S/C12H16F2O/c1-2-3-4-8-11(15)9-6-5-7-10(13)12(9)14/h5-7,11,15H,2-4,8H2,1H3 |

Clave InChI |

PZIJUVKVQALLAR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C1=C(C(=CC=C1)F)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural analogs of (2,3-Difluorophenyl)hexan-1-ol include other fluorinated phenylhexanols with variations in fluorine substitution patterns or chain length.

Table 1: Key Properties of Fluorinated Phenylhexanols

| Compound | Fluorine Substitution | LogP* (Predicted) | Metabolic Stability | Biological Activity (Example) |

|---|---|---|---|---|

| (2,3-Difluorophenyl)hexan-1-ol | 2,3-positions | ~3.8 | Moderate-High† | Not explicitly reported |

| (2,4-Difluorophenyl)hexan-1-ol | 2,4-positions | ~3.6 | High‡ | Antifungal agents (e.g., Fluconazole analogs) |

| (3,4-Difluorophenyl)hexan-1-ol | 3,4-positions | ~4.0 | Moderate | Anti-inflammatory activity observed |

| (2,3,4-Trifluorophenyl)hexan-1-ol | 2,3,4-positions | ~4.2 | Low-Moderate | Antibacterial candidates |

Notes:

- LogP : Calculated using ChemDraw® (values approximated).

- Metabolic Stability : Based on fluorine’s electron-withdrawing effects; ortho-substitution (2,3-) may hinder cytochrome P450 oxidation compared to para-substitution .

Positional Effects of Fluorine Substitution

- 2,3-Difluoro vs. In contrast, 2,4-difluoro derivatives exhibit higher metabolic stability due to reduced steric hindrance for enzymatic processing .

- 3,4-Difluoro vs. 2,3-Difluoro : 3,4-Substitution may enhance solubility compared to 2,3-difluoro analogs due to reduced dipole moments, but this comes at the cost of reduced membrane permeability.

Chain Length Variations

Hexanol chains (C6) balance lipophilicity and solubility better than shorter chains (e.g., C3 or C4). For example, (2,3-Difluorophenyl)propan-1-ol (C3) has a predicted LogP of ~2.5, making it less suitable for blood-brain barrier penetration compared to the hexanol derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.